N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-9-7-12(8-10-13)11-14(19)18(5)6/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLYUIVDOUTRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682276 | |
| Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-80-4 | |
| Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1a. Palladium-Catalyzed Miyaura Borylation
The most prevalent method involves Miyaura borylation of a halogenated precursor. 4-Bromo-N,N-dimethylphenylacetamide reacts with bis(pinacolato)diboron (BPin) under palladium catalysis. A representative protocol employs:
1b. Sequential Functionalization via Acetylation and Borylation
Alternative routes first install the boronate ester on 4-bromophenylacetic acid, followed by acetylation:
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Borylation : 4-Bromophenylacetic acid undergoes Miyaura borylation with BPin and Pd(dppf)Cl (5 mol%) in THF at 60°C.
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Acetylation : The intermediate reacts with dimethylamine in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to form the acetamide.
This method avoids side reactions but requires stringent anhydrous conditions to prevent boronate hydrolysis.
Optimization of Reaction Parameters
Key variables influencing yield and selectivity include catalyst choice, solvent polarity, and temperature. Comparative data from optimized protocols are summarized below:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | PdCl(PPh) | Pd(dppf)Cl | Pd(OAc)/SPhos |
| Solvent | 1,4-Dioxane | THF | DMF |
| Temperature (°C) | 80 | 60 | 100 |
| Yield (%) | 85 | 78 | 65 |
Polar aprotic solvents (e.g., DMF) accelerate transmetalation but increase side product formation, while dioxane balances reactivity and selectivity.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and waste reduction:
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Continuous Flow Reactors : Microfluidic systems enhance heat/mass transfer, reducing reaction time to 2–4 hours with 90% yield.
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Purification : Crystallization from ethanol/water mixtures replaces chromatography, achieving >98% purity.
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Catalyst Recycling : Immobilized Pd on mesoporous silica enables reuse for 5–7 cycles without significant activity loss.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Miyaura Borylation | High yield, one-step protocol | Sensitive to moisture/oxygen |
| Sequential Route | Tolerates functional group diversity | Multi-step, lower overall yield |
The Miyaura route dominates industrial settings due to scalability, whereas the sequential approach suits specialized intermediates.
Challenges and Limitations in Synthesis
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Boronate Stability : The pinacol boronate ester hydrolyzes under acidic or aqueous conditions, necessitating inert atmospheres and anhydrous solvents.
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Byproduct Formation : Homocoupling of BPin occurs with excess base, requiring precise stoichiometric control.
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Purification Complexity : Silica gel chromatography often fails to resolve boronate esters from pinacol byproducts, necessitating alternative adsorbents like reverse-phase C18.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the acetamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry
In material science, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects depends on its application. In organic synthesis, its boronic ester group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In medicinal chemistry, the compound’s mechanism of action would depend on its specific target and the modifications made to its structure.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
Key Compounds:
N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetamide (CAS 214360-60-8)
- Structure: Lacks methyl groups on the acetamide nitrogen.
- Properties: Lower lipophilicity compared to dimethyl analogs, with a melting point of 198–200°C (observed in related Ugi products) .
- Synthesis: Synthesized via acetylation of 4-(dioxaborolane)aniline, yielding 77–93% in THF or CH₂Cl₂ .
N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetamide (CAS 1056456-21-3) Structure: Mono-methylated acetamide. Properties: Intermediate hydrophobicity; used in OLED intermediates .
N,N-Dimethyl-2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 1256359-89-3)
Table 1: Acetamide Substituent Effects
Boronic Ester Positional Isomerism
Key Compounds:
2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (PN-1940, CAS 1082066-33-8)
- Structure: Para-substituted phenyl boronic ester with unmodified acetamide.
- Properties: 98% purity; used in palladium-catalyzed reactions .
N-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl]Acetamide (CAS 874363-18-5)
Table 2: Positional and Heterocyclic Effects
Functional Group Modifications
Key Compounds:
2-Chloro-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 825630-79-3)
- Structure: Chloro-substituted acetamide.
- Properties: Increased electrophilicity; used in alkylation reactions .
N-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethoxy)Phenyl]Acetamide (CAS 1150271-56-9) Structure: Trifluoromethoxy-substituted phenyl.
Table 3: Functional Group Impact
Biological Activity
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS Number: 873078-93-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C16H26BNO3
- Molecular Weight : 291.2 g/mol
- Purity : ≥98%
- Melting Point : 125°C
- Physical Form : Crystalline powder
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is designed to inhibit specific enzymes and pathways involved in disease processes.
Biological Activity Overview
Recent studies have highlighted the compound's potential in several areas:
- Anticancer Activity :
- Enzyme Inhibition :
- Anti-inflammatory Effects :
Summary of Biological Activities
| Activity Type | Target/Effect | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 Cell Proliferation | ~0.126 μM | |
| Enzyme Inhibition | GSK-3β | 8 nM | |
| Anti-inflammatory | IL-6 Reduction | Not specified |
Case Studies
- In Vivo Studies :
- Cell Line Studies :
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide in academic laboratories?
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . A common approach involves coupling a boronate ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) with a halogenated acetamide intermediate. Key steps include:
- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Optimizing solvent systems (e.g., toluene/ethanol/water mixtures).
- Maintaining inert conditions (argon/nitrogen atmosphere) to prevent boronate oxidation. Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of hexanes/ethyl acetate .
Q. How is the structure of this compound confirmed after synthesis?
Multinuclear NMR spectroscopy (¹H, ¹³C) is critical for structural confirmation. Diagnostic signals include:
- ¹H NMR : Peaks at ~1.3 ppm (singlet, 12H) for the pinacol methyl groups and ~2.8–3.1 ppm (singlet, 6H) for the N,N-dimethyl group.
- ¹³C NMR : Resonances at ~84–85 ppm (quaternary carbons of the dioxaborolane ring) and ~170 ppm (amide carbonyl). Additional validation may involve FT-IR (amide C=O stretch ~1650–1680 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What strategies improve yields in Suzuki-Miyaura coupling for sterically hindered derivatives of this compound?
Yield optimization requires addressing steric and electronic effects:
- Catalyst selection : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic activity for hindered substrates.
- Base choice : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) improves solubility of boronate intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) while maintaining high yields. Post-reaction, degassing solvents and using molecular sieves to scavenge moisture can further improve efficiency .
Q. How does the boronate ester moiety influence charge-transfer properties in optoelectronic materials?
The boronate group acts as an electron-deficient unit, enabling intramolecular charge transfer (ICT) when paired with electron-rich moieties (e.g., triphenylamine). This ICT is characterized via:
- UV-Vis spectroscopy : Red-shifted absorption bands (e.g., λmax ~350–450 nm) indicate extended conjugation.
- Electrochemical studies : Cyclic voltammetry reveals oxidation/reduction potentials, correlating with HOMO/LUMO levels. Such properties are exploited in organic light-emitting diodes (OLEDs) and nonlinear optical materials .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are they addressed?
Challenges include:
- Low solubility : Slow diffusion methods (e.g., vapor diffusion of hexanes into saturated dichloromethane solutions) promote crystal growth.
- Polymorphism : Screening multiple solvents (e.g., methanol, acetonitrile) and temperatures (e.g., 4°C to RT) identifies optimal conditions. Data collection with synchrotron radiation enhances resolution for light-atom structures (e.g., boron). Refinement software (SHELX, Olex2) resolves anisotropic displacement parameters for non-hydrogen atoms .
Q. How can computational methods predict reactivity trends for derivatives of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Frontier molecular orbitals : Predict regioselectivity in cross-coupling reactions.
- Transition states : Identify energy barriers for Suzuki-Miyaura coupling steps.
- NBO analysis : Quantifies charge distribution at the boron center, guiding functionalization strategies. Validation against experimental NMR and UV-Vis data ensures accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
